(s)-3-amino-3-phenylpropionic acid
Overview
Description
(S)-3-Amino-3-phenylpropanoic acid, also known as L-phenylalanine, is an essential amino acid that plays a crucial role in the biosynthesis of proteins. It is a chiral molecule with the chemical formula C9H11NO2 and is one of the twenty standard amino acids encoded by the genetic code. This compound is vital for various physiological functions and is a precursor for several important biomolecules.
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of (S)-3-amino-3-phenylpropanoic acid can be achieved through several methods. One common approach involves the Strecker synthesis, which includes the reaction of benzaldehyde with ammonium chloride and potassium cyanide, followed by hydrolysis to yield the desired amino acid. Another method involves the asymmetric hydrogenation of dehydroamino acids using chiral catalysts to obtain the enantiomerically pure product.
Industrial Production Methods: Industrial production of (S)-3-amino-3-phenylpropanoic acid typically involves fermentation processes using genetically modified microorganisms. These microorganisms are engineered to overproduce the amino acid, which is then extracted and purified from the fermentation broth. This method is preferred due to its cost-effectiveness and scalability.
Chemical Reactions Analysis
Types of Reactions: (S)-3-Amino-3-phenylpropanoic acid undergoes various chemical reactions, including:
Oxidation: It can be oxidized to form phenylpyruvic acid.
Reduction: Reduction reactions can convert it into phenylalaninol.
Substitution: It can participate in nucleophilic substitution reactions, where the amino group is replaced by other functional groups.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and hydrogen peroxide (H2O2).
Reduction: Reducing agents such as sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4) are used.
Substitution: Reagents like acyl chlorides or sulfonyl chlorides are employed under basic conditions.
Major Products Formed:
Oxidation: Phenylpyruvic acid.
Reduction: Phenylalaninol.
Substitution: Various substituted phenylalanine derivatives.
Scientific Research Applications
(S)-3-Amino-3-phenylpropanoic acid has numerous applications in scientific research:
Chemistry: It is used as a building block for the synthesis of peptides and proteins.
Biology: It serves as a precursor for the biosynthesis of neurotransmitters such as dopamine, norepinephrine, and epinephrine.
Medicine: It is used in the treatment of conditions like phenylketonuria (PKU) and as a dietary supplement to enhance mood and cognitive function.
Industry: It is employed in the production of artificial sweeteners like aspartame.
Mechanism of Action
The mechanism of action of (S)-3-amino-3-phenylpropanoic acid involves its role as a precursor in the biosynthesis of neurotransmitters. It is converted into L-tyrosine by the enzyme phenylalanine hydroxylase, which is then further metabolized into dopamine, norepinephrine, and epinephrine. These neurotransmitters play critical roles in regulating mood, cognition, and the stress response.
Comparison with Similar Compounds
L-tyrosine: Another aromatic amino acid that is directly synthesized from (S)-3-amino-3-phenylpropanoic acid.
L-tryptophan: An essential amino acid involved in the biosynthesis of serotonin.
L-histidine: An essential amino acid that is a precursor for histamine.
Uniqueness: (S)-3-Amino-3-phenylpropanoic acid is unique due to its role as a precursor for multiple neurotransmitters, making it essential for proper neurological function. Its ability to be converted into various biologically active compounds highlights its versatility and importance in both physiological and industrial contexts.
Properties
IUPAC Name |
(3S)-3-amino-3-phenylpropanoic acid | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H11NO2/c10-8(6-9(11)12)7-4-2-1-3-5-7/h1-5,8H,6,10H2,(H,11,12)/t8-/m0/s1 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
UJOYFRCOTPUKAK-QMMMGPOBSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C=C1)C(CC(=O)O)N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C1=CC=C(C=C1)[C@H](CC(=O)O)N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H11NO2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
165.19 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
40856-44-8 | |
Record name | (-)-3-Amino-3-phenylpropanoic acid | |
Source | CAS Common Chemistry | |
URL | https://commonchemistry.cas.org/detail?cas_rn=40856-44-8 | |
Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
Record name | Benzenepropanoic acid, β-amino-, (βS) | |
Source | European Chemicals Agency (ECHA) | |
URL | https://echa.europa.eu/information-on-chemicals | |
Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Record name | (S)-3-Amino-3-phenylpropanoic acid | |
Source | FDA Global Substance Registration System (GSRS) | |
URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/GZ5N3GS3WH | |
Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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